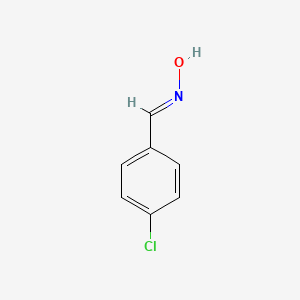

4-Chlorobenzaldehyde oxime

Vue d'ensemble

Description

4-Chlorobenzaldehyde oxime is an organic compound with the chemical formula C7H6ClNO . It is a derivative of 4-Chlorobenzaldehyde, which can be produced by the oxidation of 4-chlorobenzyl alcohol .

Synthesis Analysis

The synthesis of oximes like 4-Chlorobenzaldehyde oxime often involves a phosphine-mediated reductive acylation of oximes . The resulting enamides are isolated in good yields and excellent purity .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde oxime consists of a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

4-Chlorobenzaldehyde can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . Oximes, in general, are known to undergo addition reactions where a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether .Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde oxime has a molecular weight of 155.58 . It has a melting point of 108-110°C and a predicted boiling point of 233.2±23.0 °C . Its density is predicted to be 1.21±0.1 g/cm3 .Applications De Recherche Scientifique

Vaccine Synthesis

- Oxime chemistry, including 4-Chlorobenzaldehyde oxime, plays a crucial role in the efficient bioconjugation of proteins and polysaccharides for preparing conjugate vaccines. These vaccines, such as pneumococcal type 14 conjugates made using oxime chemistry, have shown significant anti-polysaccharide immune responses in mice, indicating their potential as T cell-dependent antigens (Lees, Sen, & López-Acosta, 2006).

Antibacterial Applications

- Some transition metal complexes of 4-Chlorobenzaldehyde oxime demonstrate significant antibacterial activity. Studies have compared their effectiveness against E. coli with their ligands, showing promising results (Hania, 2009).

Biocompatible Materials

- Oxime Click chemistry, involving compounds like 4-Chlorobenzaldehyde oxime, is used to form hydrogels that support cell adhesion. These hydrogels, with tunable mechanical properties and biocompatibility, are significant in biomedical applications like stem cell incorporation (Grover et al., 2012).

Molecular Structure and Interactions

- Studies on the crystal structures of oxime derivatives, including those related to 4-Chlorobenzaldehyde oxime, provide insights into their intermolecular interactions. This knowledge is vital for understanding their chemical behavior and potential applications in fields like organic synthesis and pharmaceuticals (Purushothaman & Thiruvenkatam, 2017).

Detoxification of Organophosphates

- Oximes, including derivatives of 4-Chlorobenzaldehyde oxime, are extensively researched for their role in detoxifying organophosphorus-containing nerve agents and pesticides. Their application as acetylcholinesterase reactivators is particularly significant in this regard (Singh et al., 2015).

Bioconjugation and Chemical Biology

- Oximes are used in various scientific fields for bioconjugation due to their simple and versatile reaction mechanisms. This includes applications in polymer chemistry, biomaterials, organic synthesis, and chemical biology. Their role in forming oxime and hydrazone linkages is essential for these processes (Kölmel & Kool, 2017).

Antifungal Agent Precursors

- Oxime compounds, including 4-Chlorobenzaldehyde oxime derivatives, are being explored as precursors for antifungal agents. Their synthesis and characterization, including X-ray crystal structure analysis, are crucial steps in developing new antifungal drugs (Al-Wabli et al., 2017).

Safety And Hazards

4-Chlorobenzaldehyde oxime is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers retrieved include studies on the synthesis of enamides from ketones , the theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde , and the safety data sheet of 4-Chlorobenzaldehyde oxime .

Propriétés

IUPAC Name |

(NE)-N-[(4-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBTCRVPQHOMT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzaldehyde oxime | |

CAS RN |

3848-36-0, 3717-24-6 | |

| Record name | 4-Chlorobenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chloro-syn-benzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

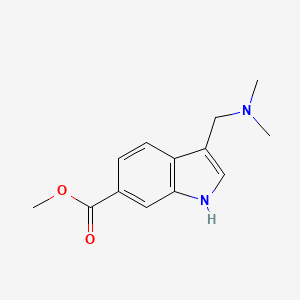

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)